molecular formula C18H26N2 B14585598 1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-ethyl- CAS No. 61307-75-3

1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-ethyl-

Cat. No.: B14585598
CAS No.: 61307-75-3
M. Wt: 270.4 g/mol
InChI Key: NLLJHFHDMSXVTP-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- is a complex organic compound with the molecular formula C18H26N2. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The unique structure of this compound, featuring a cyclohexane ring bridging two pyrrole units, makes it an interesting subject for various scientific studies and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the acid-catalyzed condensation reaction of pyrrole or substituted pyrrole with an aldehyde . This reaction is often carried out under mild conditions using catalysts such as iron (III) chloride or copper complexes .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of ionic liquids as solvents can enhance the regioselectivity and yield of the reaction . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- stands out due to its unique structure, featuring a cyclohexane ring that bridges two pyrrole units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

61307-75-3

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

1-ethyl-2-[4-(1-ethylpyrrol-2-yl)cyclohexyl]pyrrole

InChI

InChI=1S/C18H26N2/c1-3-19-13-5-7-17(19)15-9-11-16(12-10-15)18-8-6-14-20(18)4-2/h5-8,13-16H,3-4,9-12H2,1-2H3

InChI Key

NLLJHFHDMSXVTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC

Origin of Product

United States

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